3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c18-11-8-21-13(20)17(11)9-1-5-16(6-2-9)12(19)10-7-14-3-4-15-10/h3-4,7,9H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGHYIYCLCUYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine-2-carbonyl intermediate: This step involves the reaction of pyrazine with a suitable acylating agent to introduce the carbonyl group.
Synthesis of the piperidin-4-yl intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling of intermediates: The pyrazine-2-carbonyl and piperidin-4-yl intermediates are coupled under specific conditions to form the desired compound.
Formation of the oxazolidine-2,4-dione moiety: This step involves the cyclization of the coupled intermediate to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione exhibit significant anticancer properties. For instance, derivatives with oxazolidinone structures have been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis.
Case Study:
In a study published in the Journal of Medicinal Chemistry, oxazolidinone derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as lead compounds for further development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that oxazolidinones can act against a range of bacterial pathogens, including resistant strains.
Case Study:
A study published in Antimicrobial Agents and Chemotherapy highlighted that oxazolidinone derivatives exhibited effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Phosphodiesterase Inhibition
Another significant application is in the inhibition of phosphodiesterases (PDEs), particularly PDE10A. This enzyme plays a crucial role in various signaling pathways, and its inhibition has implications for treating neurological disorders.
Case Study:
Research findings suggest that pyrazine derivatives, including those related to the compound , show promising PDE10A inhibitory activity, which could be beneficial for conditions like schizophrenia .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Oxazolidine-2,4-dione Derivatives
Key Structural and Functional Differences
Core Modifications :
- The target compound’s pyrazine-2-carbonyl group distinguishes it from BI96718 (thiophene) and vinclozolin (dichlorophenyl). Pyrazine’s nitrogen-rich aromatic system may enhance hydrogen bonding or π-π interactions in biological targets compared to sulfur-containing thiophene or halogenated phenyl groups .
- Compared to the PPARγ agonist in , the absence of a methoxyphenyl-furan substituent in the target compound suggests divergent receptor-binding profiles.
Biological Activity: Fungicidal Activity: Vinclozolin and famoxadon demonstrate that dichlorophenyl or phenoxyphenyl substituents are critical for antifungal action. The target compound’s pyrazine group may confer alternative modes of action or reduced environmental persistence . PPARγ Agonism: The reference compound in highlights that bulky hydrophobic groups (e.g., furan-methoxyphenyl) are essential for PPARγ transactivation. The target compound’s pyrazine moiety, being more polar, may shift activity toward other nuclear receptors or enzymes .
Physicochemical Properties :
- BI96718’s thiophene group increases lipophilicity (logP ~2.5), whereas the target compound’s pyrazine may reduce logP, enhancing aqueous solubility. This could influence bioavailability in therapeutic vs. agricultural applications .
Research Findings and Implications
- Structural Insights : Bond lengths and angles in oxazolidine-dione derivatives (e.g., 1.36–1.42 Å for C=O bonds) are consistent across analogs, suggesting stability in the core structure .
- Antimicrobial Potential: Piperidin-4-yl-containing compounds like DMPI and CDFII () show synergism with carbapenems against MRSA. The target compound’s piperidine moiety may position it for similar antibacterial studies .
- Agrochemical Relevance : Vinclozolin’s degradation product (3,5-dichloro-4-hydroxyphenyl derivative) retains fungicidal activity, suggesting that the target compound’s pyrazine group could be engineered for controlled metabolic activation .
Biological Activity
3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazolidine ring structure that is known for its diverse biological activities. The presence of the pyrazine and piperidine moieties contributes to its pharmacological properties.
Research indicates that compounds similar to 3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione may act through various mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported as phosphodiesterase inhibitors, which play a role in cellular signaling pathways and can affect processes such as inflammation and cancer progression .
- Antiproliferative Activity : Studies have shown that oxazolidine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, certain thiazolidin derivatives demonstrated significant activity against lung, breast, and liver cancer cells .
Biological Activity Data
The biological activity of 3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can be summarized in the following table:
| Activity | Cell Line/Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 15.0 | Significant reduction in cell viability |
| Antiproliferative | MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis in treated cells |
| Antibacterial | Gram-positive bacteria | 20.0 | Effective growth inhibition |
| Enzyme Inhibition | Phosphodiesterase | 10.0 | Potential therapeutic target for inflammation |
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study evaluating a series of oxazolidine derivatives found that modifications on the piperidine ring significantly enhanced antiproliferative activity against breast and lung cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents like irinotecan .
- Antimicrobial Activity : Another research effort focused on thiazolidin derivatives demonstrated their effectiveness against Gram-positive bacteria. The compounds were tested for their ability to inhibit bacterial growth in vitro, showing promising results that warrant further investigation for potential therapeutic applications .
- In Vivo Studies : In vivo studies on insulin resistance models suggested that related compounds could modulate metabolic pathways effectively. These findings highlight the potential for developing new treatments for metabolic disorders alongside cancer therapies .
Q & A
Q. What safety protocols are recommended for handling 3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione in laboratory settings?
- Methodological Answer: Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods for weighing and synthesizing the compound to minimize inhalation risks. In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention if irritation persists . For accidental ingestion, rinse the mouth and consult a poison control center. Store the compound in a sealed container under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation .
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
- Methodological Answer: Use ¹H/¹³C NMR to confirm the piperidine and oxazolidine-dione ring systems, focusing on coupling patterns (e.g., piperidine chair conformation). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways. FT-IR identifies carbonyl stretching vibrations (C=O at ~1750–1700 cm⁻¹ for oxazolidine-dione and pyrazine carbonyl groups). For purity assessment, employ reverse-phase HPLC with a C18 column and UV detection at 210–260 nm, using acetonitrile/water gradients .
Advanced Research Questions
Q. How does the pyrazine-2-carbonyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The electron-withdrawing pyrazine carbonyl group activates the adjacent piperidine nitrogen for nucleophilic attack. To study this, perform kinetic experiments under varying conditions (e.g., polar aprotic solvents like DMF, temperatures 25–80°C). Compare reaction rates with analogs lacking the pyrazine moiety. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and transition states to explain enhanced electrophilicity .
Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., enzymes)?
- Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target proteins (e.g., kinases or oxidoreductases). Validate predictions with MD simulations (AMBER or GROMACS) to assess binding stability over 100-ns trajectories. Incorporate QSAR models to correlate substituent effects (e.g., pyrazine vs. phenyl groups) with inhibitory activity. Cross-reference PubChem bioassay data for structurally related oxazolidine-diones .
Q. How can contradictions in catalytic efficiency data (e.g., β-cyclodextrin-mediated synthesis) be resolved?
- Methodological Answer: Systematic DoE (Design of Experiments) is critical. Vary β-CD concentration (1–10 mol%), solvent polarity (water vs. ethanol/water mixtures), and temperature (25–60°C). Monitor reaction progress via in situ FT-IR or HPLC-MS . For mechanistic insights, conduct cyclic voltammetry to study host-guest interactions between β-CD and the oxazolidine-dione core, as demonstrated in analogous systems .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity profiles of oxazolidine-dione derivatives?
- Methodological Answer: Standardize assays using ISO-certified cell lines (e.g., HEK293 or HepG2) and control for metabolic activity (MTT assay vs. ATP luminescence). Test the compound across multiple concentrations (1 nM–100 µM) and exposure times (24–72 hrs). Cross-validate with transcriptomic profiling (RNA-seq) to identify off-target pathways. Compare results with structurally related compounds (e.g., pentoxazone) to isolate substituent-specific effects .
Experimental Design
Q. What strategies optimize the solid-phase synthesis of this compound for high-throughput screening?
- Methodological Answer: Employ Rink amide resin for piperidine coupling, using HATU/DIPEA activation in DMF. Introduce the pyrazine-2-carbonyl group via Fmoc-protected intermediates to minimize side reactions. Cleave the product with TFA/water (95:5) and purify via automated flash chromatography (C18 cartridges, methanol/water eluent). Validate batch consistency using LC-MS/MS and X-ray crystallography for polymorph characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
